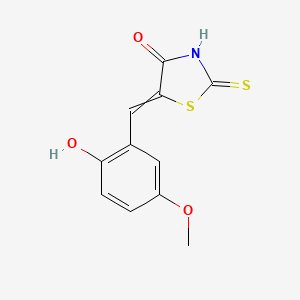![molecular formula C31H48O4 B12433346 Methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methyl-7-oxohept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate](/img/structure/B12433346.png)
Methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methyl-7-oxohept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(5E)-6-methyl-7-oxohept-5-en-2-yl]tetracyclo[7500(1),(1)(3)0?,?]tetradecan-13-yl]propanoate is a complex organic compound with a unique structure It is characterized by a tetracyclic core with multiple functional groups, including hydroxyl, methyl, and oxo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(5E)-6-methyl-7-oxohept-5-en-2-yl]tetracyclo[7.5.0.0(1),(1)(3).0?,?]tetradecan-13-yl]propanoate involves multiple steps. The starting materials typically include a tetracyclic core precursor, which undergoes a series of functional group modifications. Key steps in the synthesis may include:
Hydroxylation: Introduction of hydroxyl groups using reagents such as osmium tetroxide or hydrogen peroxide.
Methylation: Addition of methyl groups through reactions with methyl iodide or dimethyl sulfate.
Oxidation: Formation of oxo groups using oxidizing agents like potassium permanganate or chromium trioxide.
Esterification: Formation of the ester linkage using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(5E)-6-methyl-7-oxohept-5-en-2-yl]tetracyclo[7.5.0.0(1),(1)(3).0?,?]tetradecan-13-yl]propanoate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to oxo groups using oxidizing agents.
Reduction: Reduction of oxo groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Electrophiles: Methyl iodide, acetic anhydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield oxo derivatives, while reduction of oxo groups would yield hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(5E)-6-methyl-7-oxohept-5-en-2-yl]tetracyclo[7500(1),(1)(3)
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(5E)-6-methyl-7-oxohept-5-en-2-yl]tetracyclo[7.5.0.0(1),(1)(3).0?,?]tetradecan-13-yl]propanoate involves its interaction with specific molecular targets and pathways. For example, its hydroxyl and oxo groups may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific biological context and require further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate: A simpler compound with similar functional groups but a different core structure.
Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate: Another compound with a similar ester linkage and hydroxyl group.
Uniqueness
Methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(5E)-6-methyl-7-oxohept-5-en-2-yl]tetracyclo[7.5.0.0(1),(1)(3).0?,?]tetradecan-13-yl]propanoate is unique due to its complex tetracyclic core and the presence of multiple functional groups. This complexity gives it distinct chemical and biological properties compared to simpler compounds.
Eigenschaften
IUPAC Name |
methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methyl-7-oxohept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O4/c1-21(18-32)8-7-9-22(2)24-12-14-29(5)26-11-10-25(23(3)19-33)30(15-13-27(34)35-6)20-31(26,30)17-16-28(24,29)4/h8,18,22,24-26,33H,3,7,9-17,19-20H2,1-2,4-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOHMDKQENYFEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C=O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)OC)C(=C)CO)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
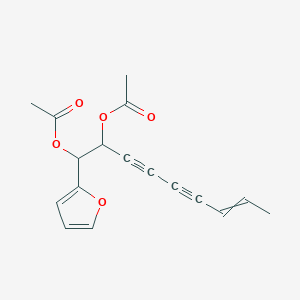
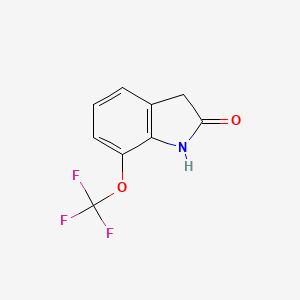
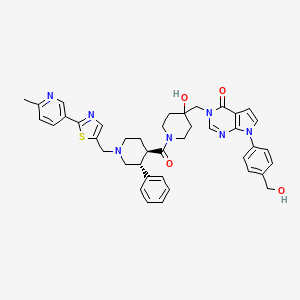
![3-chloro-N-({5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B12433276.png)
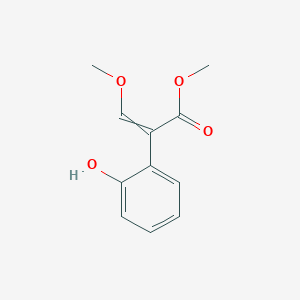

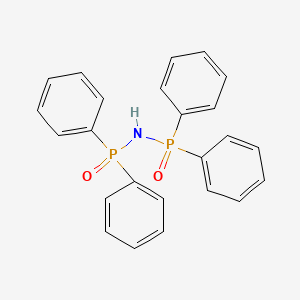
![(E)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine](/img/structure/B12433315.png)
![(3aS,4R,6S,7R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12433322.png)



![[(1R,2S,5R,6S)-6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B12433350.png)
